molecular formula C8H14S B14738370 1-[(But-2-en-1-yl)sulfanyl]but-2-ene CAS No. 5622-73-1

1-[(But-2-en-1-yl)sulfanyl]but-2-ene

Cat. No.: B14738370
CAS No.: 5622-73-1
M. Wt: 142.26 g/mol
InChI Key: GGZYULLMICUYQL-UHFFFAOYSA-N
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Description

1-[(But-2-en-1-yl)sulfanyl]but-2-ene is an organic compound characterized by the presence of a sulfanyl group attached to a but-2-ene chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(But-2-en-1-yl)sulfanyl]but-2-ene typically involves the reaction of but-2-en-1-yl halides with thiol compounds under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the thiol group replaces the halide ion, forming the desired sulfanyl compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-[(But-2-en-1-yl)sulfanyl]but-2-ene undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The double bonds in the but-2-ene chain can be reduced to form saturated compounds.

    Substitution: The sulfanyl group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated sulfanyl compounds.

    Substitution: Various substituted sulfanyl derivatives.

Scientific Research Applications

1-[(But-2-en-1-yl)sulfanyl]but-2-ene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(But-2-en-1-yl)sulfanyl]but-2-ene involves its interaction with molecular targets through the sulfanyl group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The double bonds in the but-2-ene chain may also participate in conjugation reactions, affecting the compound’s reactivity and biological activity.

Comparison with Similar Compounds

  • 1-[(But-2-en-1-yl)disulfanyl]but-2-ene
  • (Z)-1-(But-2-en-1-yl)-2-(sec-butyl)disulfane

Comparison: 1-[(But-2-en-1-yl)sulfanyl]but-2-ene is unique due to its single sulfanyl group, which imparts distinct chemical and biological properties compared to disulfide-containing analogs. The presence of a single sulfanyl group allows for more specific interactions with molecular targets, potentially leading to different reactivity and biological effects.

Properties

CAS No.

5622-73-1

Molecular Formula

C8H14S

Molecular Weight

142.26 g/mol

IUPAC Name

1-but-2-enylsulfanylbut-2-ene

InChI

InChI=1S/C8H14S/c1-3-5-7-9-8-6-4-2/h3-6H,7-8H2,1-2H3

InChI Key

GGZYULLMICUYQL-UHFFFAOYSA-N

Canonical SMILES

CC=CCSCC=CC

Origin of Product

United States

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